molecular formula C22H17F4N3O5 B2463690 ethyl 1-(4-fluorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899729-54-5

ethyl 1-(4-fluorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2463690
CAS No.: 899729-54-5
M. Wt: 479.388
InChI Key: NKVMWLSSAPKQEH-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-fluorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazine core.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.

    Carbamoylation and esterification: The carbamoyl and ester groups are introduced through reactions with appropriate reagents, such as carbamoyl chlorides and ethyl alcohol, under specific conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including the use of continuous flow reactors and advanced purification techniques to ensure scalability and cost-effectiveness. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogenated compounds and organometallic reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(4-fluorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: Its unique chemical structure makes it a candidate for use in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

    Biological Research: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 1-(4-fluorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Ethyl 1-(4-fluorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:

    Ethyl 1-(4-chlorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.

    Ethyl 1-(4-bromophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate:

    Ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate: The presence of a methyl group instead of fluorine affects the compound’s hydrophobicity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-6-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F4N3O5/c1-2-33-21(32)20-17(11-19(31)29(28-20)16-8-6-14(23)7-9-16)34-12-18(30)27-15-5-3-4-13(10-15)22(24,25)26/h3-11H,2,12H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVMWLSSAPKQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F4N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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